morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone
Description
Introduction to Morpholin-4-yl[4-(4-Nitrophenyl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]quinolin-6-yl]methanone
Structural Classification and Nomenclature
The compound’s architecture integrates three distinct components: a bicyclic cyclopenta[c]quinoline system, a 4-nitrophenyl group at position 4, and a morpholin-4-ylmethanone moiety at position 6. The cyclopenta[c]quinoline core consists of a fused cyclopentane and quinoline ring system, where the quinoline’s benzene ring is annulated with a five-membered carbocycle. This bicyclic framework adopts a partially saturated configuration, as indicated by the "3a,4,5,9b-tetrahydro-3H" descriptor, which specifies the positions of hydrogenation within the fused rings.
The 4-nitrophenyl substituent at position 4 introduces an electron-withdrawing nitro group (-NO₂) para to the point of attachment on the benzene ring, a feature known to influence electronic properties and reactivity. At position 6, the morpholin-4-ylmethanone group comprises a ketone (-CO-) bonded to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.
IUPAC Nomenclature Breakdown
The systematic name is constructed as follows:
- Parent structure : The base compound is 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, numbered to prioritize the quinoline nitrogen.
- Substituents :
- At position 4: A 4-nitrophenyl group.
- At position 6: A methanone (-CO-) group substituted with morpholin-4-yl.
The full name, this compound, adheres to IUPAC rules by listing substituents in alphabetical order and specifying their positions.
Structural Comparison with Analogues
Historical Context in Heterocyclic Chemistry Research
The synthesis and study of quinoline derivatives have been pivotal in heterocyclic chemistry since the 19th century. The Pfitzinger reaction, a classical method for quinoline synthesis involving the condensation of isatin with ketones, laid the groundwork for later innovations. Early analogues focused on simple quinoline cores, but advancements in the late 20th century introduced fused-ring systems like cyclopenta[c]quinoline to enhance structural complexity and modulate electronic properties.
The incorporation of morpholine rings emerged as a strategy to improve solubility and biological interaction potential, as seen in 2-morpholin-4-yl-4-phenylquinoline. Concurrently, nitroaryl groups gained traction for their electron-deficient nature, which facilitates interactions with biological targets or catalytic systems. The fusion of these elements—morpholine, nitroaryl, and bicyclic quinoline frameworks—reflects a modern trend toward multifunctional heterocycles designed for tailored applications in materials science and medicinal chemistry.
Key Historical Milestones
- Pfitzinger Reaction (1885) : Enabled efficient quinoline synthesis from isatin and ketones, later adapted for bromophenyl and nitrophenyl derivatives.
- Cyclopentaquinoline Development (2000s) : Introduction of fused cyclopentane rings to quinoline cores to explore conformational rigidity and stereoelectronic effects.
- Morpholine Integration (2010s) : Utilization of morpholine as a solubilizing and pharmacophore-anchoring group in heterocyclic design.
- Nitroaryl Functionalization (2020s) : Strategic use of nitro groups to fine-tune electronic properties and reactivity in catalytic and synthetic applications.
This compound epitomizes the convergence of these historical advances, combining a Pfitzinger-derived quinoline core with modern substituents to achieve a structurally unique heterocycle. Its design parallels recent efforts to synthesize 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, where bromo and nitro groups serve analogous roles in modulating electronic profiles.
Properties
CAS No. |
354815-84-2 |
|---|---|
Molecular Formula |
C23H23N3O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone |
InChI |
InChI=1S/C23H23N3O4/c27-23(25-11-13-30-14-12-25)20-6-2-5-19-17-3-1-4-18(17)21(24-22(19)20)15-7-9-16(10-8-15)26(28)29/h1-3,5-10,17-18,21,24H,4,11-14H2 |
InChI Key |
BOXDQYQHYPJUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone typically involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. One reported method involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene as starting materials. The reaction proceeds through a series of steps including rearrangement, condensation, and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Aqueous hydrazine in the presence of iron(III) catalysts is used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the corresponding amines, substituted morpholine derivatives, and oxidized nitrophenyl compounds.
Scientific Research Applications
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Cyclopenta[c]quinoline Derivatives with Aromatic Substituents
Key Observations :
- The target compound’s 4-nitrophenyl group distinguishes it from analogs with alkylated (e.g., 2,3,5,6MP-TQS) or halogenated (e.g., GAT154, G15) aromatic substituents.
- The morpholin-4-yl methanone group is unique among these analogs, which typically feature sulfonamides or simpler ketones.
Morpholinone and Methanone Derivatives
Key Observations :
- The 4-nitrophenyl group is a common feature in all listed compounds, suggesting shared electronic properties.
Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight and polar surface area suggest enhanced solubility compared to G15 but reduced membrane permeability relative to simpler morpholinones.
Biological Activity
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes a morpholine moiety and a nitrophenyl group, this compound is being explored for applications in medicinal chemistry, particularly in the realms of anticancer and antimicrobial therapies.
Molecular Structure and Properties
The compound's molecular formula is with a molecular weight of 441.5 g/mol. Its intricate arrangement of atoms contributes to its biological activity. The presence of both morpholine and nitrophenyl groups may enhance its interactions with biological targets such as enzymes or receptors.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other nitrophenyl-containing compounds, which are known for their ability to inhibit bacterial growth.
- Anticancer Activity : The structural features of the compound may facilitate interactions with cancer cell receptors or enzymes involved in tumor growth and proliferation.
- Enzyme Inhibition : The morpholine group is often associated with enzyme inhibition mechanisms, which could be relevant in therapeutic contexts.
1. Antimicrobial Activity
A study focused on derivatives of similar structures demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The docking studies indicated that the nitrophenyl group plays a crucial role in binding to bacterial enzymes, enhancing the compound's efficacy against infections .
2. Anticancer Potential
Molecular docking simulations have been utilized to explore the binding affinities of this compound with various cancer-related targets. Results suggest that the compound exhibits significant binding interactions with proteins involved in cancer cell proliferation .
3. Enzyme Inhibition Studies
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. In vitro assays showed promising results, indicating that it could be developed further for therapeutic uses in neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-hydroxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | Hydroxyl group present | Potentially different solubility and reactivity |
| N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide | Acetamide derivative | Altered biological activity compared to base structure |
| 4-(pyrrolidinyl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinoline | Pyrrolidine instead of morpholine | Variations in sterics and electronic properties |
Q & A
Basic: What experimental strategies are critical for synthesizing morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone with high purity?
Methodological Answer:
Key steps include:
- Catalyst Selection : Use palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for coupling reactions, as demonstrated in Suzuki-Miyaura cross-coupling protocols for similar quinoline derivatives .
- Solvent Optimization : Employ mixed solvents (e.g., toluene/methanol) to enhance reaction homogeneity and reduce side-product formation .
- Temperature Control : Maintain reflux conditions (e.g., 80°C) under inert atmospheres (nitrogen) to stabilize reactive intermediates .
- Purification : Utilize column chromatography and TLC (Rf value monitoring) to isolate the target compound, ensuring >95% purity .
Basic: How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the morpholine ring (δ ~3.5–4.0 ppm for N-CH groups) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS), targeting an exact mass of 326.1267 g/mol for the core structure .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Advanced: What computational approaches are effective in predicting the physicochemical properties and bioactivity of this compound?
Methodological Answer:
- Molecular Descriptors : Calculate hydrophobicity (XlogP = ~2.7) and topological polar surface area (~75.4 Ų) to predict membrane permeability and solubility .
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on the morpholine and nitrophenyl moieties as potential binding motifs .
- MD Simulations : Perform molecular dynamics simulations in explicit solvent (e.g., water/ethanol) to assess conformational stability over 100-ns trajectories .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%) and cell line passage number to minimize variability .
- Dose-Response Curves : Generate IC values across multiple replicates (n ≥ 3) to statistically validate potency differences .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of nitroaromatics .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal .
Advanced: How can stereochemical challenges in synthesizing this compound be resolved?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to determine enantiomeric excess (ee) .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction data .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to assign stereochemistry .
Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitrophenyl group .
- Desiccation : Use vacuum-sealed containers with silica gel to mitigate hydrolysis of the morpholine ring .
- Periodic QC : Reassay purity via HPLC every 6 months to monitor degradation .
Advanced: How can researchers elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic transformations using isotopic fragmentation patterns .
- Enzyme Inhibition Assays : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Develop a selective MRM (multiple reaction monitoring) method with a deuterated internal standard to minimize matrix effects .
- UV-Vis Spectroscopy : Quantify using the nitrophenyl chromophore (ε ~10,000 Mcm at 320 nm) in ethanol .
- Calibration Curves : Use linear regression (R ≥ 0.99) across 0.1–100 µM ranges for accurate quantification .
Advanced: What strategies can mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction times .
- Catalyst Recycling : Use immobilized palladium catalysts on silica supports to reduce metal leaching and costs .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) for ≥80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
